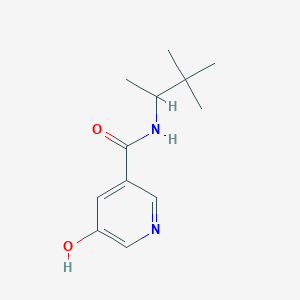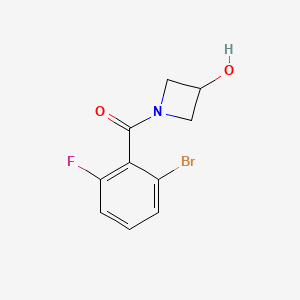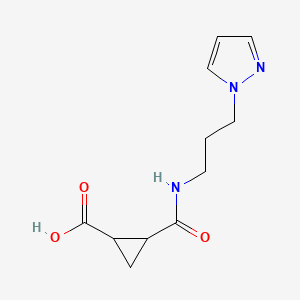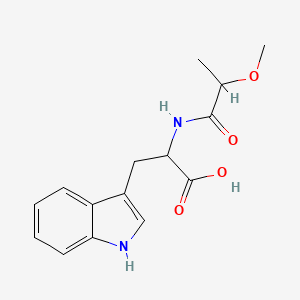![molecular formula C10H11BrN4S B6648011 5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6648011.png)
5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine is a synthetic organic compound that features a pyrimidine ring substituted with a bromine atom and an amine group, as well as a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a series of condensation reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the thiazole and pyrimidine rings under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrimidine rings play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-4-methylthiazol-2-amine: A related compound with a similar thiazole ring structure.
N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-4-amine: Another compound with a similar pyrimidine and thiazole ring system.
Uniqueness
5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine is unique due to the specific substitution pattern on the pyrimidine and thiazole rings, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4S/c1-6-3-13-10(16-6)7(2)15-9-8(11)4-12-5-14-9/h3-5,7H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUCTHKLVVUCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)NC2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-hydroxypentylamino)-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B6647934.png)
![5-[(2,4-Dimethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647942.png)
![N-[(3-methyltriazol-4-yl)methyl]-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B6647949.png)
![3-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B6647964.png)
![1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B6647967.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B6647974.png)

![2-bromo-6-fluoro-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B6647999.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfinylbutan-1-amine](/img/structure/B6648003.png)

![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]thian-4-amine](/img/structure/B6648026.png)

![3-[(1-Hydroxycyclohexanecarbonyl)amino]propanoic acid](/img/structure/B6648053.png)

